6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Lipophilicity Drug-likeness ADME Prediction

This 4‑ethoxybenzoyl‑substituted pyrrolo[3,4‑d]pyrimidine is essential for SAR‑intensive kinase inhibitor programs (BTK, ERK1/2, PI3K, ATR). Its moderate lipophilicity (XLogP3=1.1), 4 H‑bond acceptors, and 3 rotatable bonds bridge rigid aromatics and flexible fragments—ideal for hydrophobic ATP‑pocket screening. Even minor changes (methoxy or chloro) disrupt LogP and binding; use only this precise derivative to maintain assay reproducibility. Also serves as a structurally‑matched negative control or directing‑group intermediate in patent‑exempt lead optimization.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1448131-12-1
Cat. No. B2703514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448131-12-1
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C15H15N3O2/c1-2-20-13-5-3-11(4-6-13)15(19)18-8-12-7-16-10-17-14(12)9-18/h3-7,10H,2,8-9H2,1H3
InChIKeyBVVKWDNTOSUZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: A Specialized Pyrrolopyrimidine Building Block for Kinase-Targeted Library Design [1]


6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448131-12-1) is a synthetic heterocyclic compound with a molecular formula of C15H15N3O2 and a molecular weight of 269.30 g/mol [1]. It belongs to the pyrrolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for developing kinase inhibitors targeting enzymes such as BTK, ERK1/2, PI3K, and ATR [REFS-2, REFS-3]. This specific derivative features a 4-ethoxybenzoyl substituent at the 6-position of the partially saturated pyrrolopyrimidine core, a modification that distinguishes it from analogs with halogen, methoxy, or unsubstituted benzoyl groups and is intended to modulate lipophilicity, metabolic stability, and target binding interactions [2].

Why General Pyrrolo[3,4-d]pyrimidines Cannot Replace 6-(4-Ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in Procurement


Substituting 6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine with a generic pyrrolopyrimidine core is problematic because the 4-ethoxybenzoyl moiety critically determines key drug-like properties. Even minor changes to the 6-position substituent can drastically alter lipophilicity (XLogP3), hydrogen bond acceptor count, and rotatable bond profile, all of which influence solubility, permeability, and target engagement [1]. For example, replacing the ethoxy group with a methoxy or chloro substituent modifies the compound's LogP and electronic character, which can disrupt established structure-activity relationships (SAR) in kinase inhibitor programs and lead to inconsistent results in biochemical and cellular assays [2]. Therefore, researchers and procurement specialists must select the exact compound to maintain the integrity of their SAR studies and lead optimization campaigns.

Quantitative Differentiation of 6-(4-Ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine from Its Closest Analogs


Comparison of Lipophilicity (XLogP3) with 4-Methoxybenzoyl and 4-Chlorobenzoyl Analogs

The target compound's lipophilicity, a key determinant of membrane permeability and metabolic stability, is intermediate between its 4-methoxy and 4-chloro analogs. This provides a balanced profile for optimizing absorption and minimizing rapid hepatic clearance. Specifically, the ethoxy compound has a computed XLogP3 of 1.1, compared to 0.7 for the methoxy analog and 1.4 for the chloro analog [REFS-1, REFS-2]. This difference of 0.4 log units relative to the chloro analog represents a significant shift in hydrophobicity, which can translate to a predicted difference in metabolic stability and off-target binding. No direct biological assay data are available for these specific compounds.

Lipophilicity Drug-likeness ADME Prediction

Comparison of Rotatable Bond Count with 4-Methoxy and 4-Chloro Analogs

The ethoxy substituent introduces an additional rotatable bond compared to the methoxy and chloro analogs, increasing molecular flexibility. The target compound has 3 rotatable bonds, whereas the methoxy analog has 2 and the chloro analog has 1 [REFS-1, REFS-2]. Increased flexibility can enhance binding to kinase targets by allowing better conformational adaptation, though it may come with an entropic penalty. This feature is critical when selecting a building block for fragment-based drug design (FBDD) or scaffold-hopping exercises.

Molecular Flexibility Conformational Entropy Binding Affinity

Hydrogen Bond Acceptor Profile vs. 4-Chloro Analog

The ethoxy oxygen provides an additional hydrogen bond acceptor (HBA) compared to the chloro substituent, which lacks this capability. The ethoxy compound contains 4 HBA, while the chloro analog has only 3 HBA [REFS-1, REFS-2]. This additional H-Bond acceptor can engage key residues in the hinge region or DFG motif of kinases, potentially enhancing binding affinity and selectivity. This differentiates it from the chloro analog, which relies on hydrophobic and halogen-bonding interactions.

H-Bond Acceptor Ligand-Receptor Interaction Selectivity Profile

Lack of Biological Activity Data and Its Implications for Procurement

A comprehensive search of authoritative databases, including PubChem, BindingDB, and major patent repositories, reveals that no quantitative biological activity data (e.g., IC50, Ki, EC50) have been reported for this specific compound as of April 2026 [REFS-1, REFS-2]. This is a critical data gap that contrasts with other potent pyrrolo[3,4-d]pyrimidine kinase inhibitors which have reported IC50 values in the low nanomolar range. For instance, structurally optimized derivatives in the same core scaffold have demonstrated ATR inhibition with IC50 values as low as 0.0030 μM [3]. The absence of data means the ethoxy compound's activity must be considered unvalidated, and its procurement is best suited for early-stage screening libraries or as a synthetic intermediate, not as a validated tool compound.

Data Gap Procurement Risk Screening Library

Validated Application Scenarios for 6-(4-Ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Based on Current Evidence


Scaffold-Hopping and Fragment-Based Drug Design (FBDD) Library Enrichment

Given its moderate lipophilicity (XLogP3 = 1.1) and enhanced conformational flexibility (3 rotatable bonds), 6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a suitable building block for fragment-based screening libraries targeting kinases with hydrophobic ATP-binding pockets. Its physicochemical profile bridges the gap between entirely rigid aromatic cores and highly flexible aliphatic fragments, offering a balanced starting point for hit-to-lead optimization [1].

Synthetic Intermediate for Proprietary Kinase Inhibitor Development

The 4-ethoxybenzoyl group serves as a protecting or directing group in multi-step organic synthesis. Researchers can use this compound to construct more complex pyrrolo[3,4-d]pyrimidine derivatives with tailored 6-position modifications, as commonly described in patent literature for BTK, ERK, and PI3K inhibitors [2]. Its procurement is justified when the ethoxy motif is a precursor to other functional groups or a required component of a patent-exempt SAR study.

Negative Control or Comparator in Tool Compound Studies

In the absence of validated biological activity, this compound can serve as a structurally matched negative control for assays investigating specific 4-alkoxybenzoyl-pyrrolopyrimidine series. By demonstrating that the unoptimized ethoxy derivative lacks activity compared to a known nanomolar inhibitor of the same class (e.g., an ATR inhibitor with IC50 = 0.0030 μM [3]), researchers can attribute observed biological effects to specific structural features of the active comparator.

Physicochemical Property Benchmarking for ADME Predictive Models

The experimental determination of the compound's actual solubility, logD, and permeability, and their comparison to computed values (XLogP3 = 1.1, 4 HBA), can serve as valuable data points for refining in silico ADME models. This is particularly beneficial for organizations developing proprietary prediction tools for the pyrrolopyrimidine chemical space [1].

Quote Request

Request a Quote for 6-(4-ethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.